Scientific Field: Organic Chemistry
Application Summary: This compound is a valuable intermediate in the synthesis of heterocyclic compounds, which are core structures in many drugs and dyes.
Methods and Experimental Procedures: Synthesis often involves nucleophilic substitution reactions where the chloro groups are replaced by other nucleophiles, under conditions that may include catalysts and specific solvents to drive the reaction.
Results and Outcomes: The synthesized heterocycles are then tested for their biological activity, with outcomes including identification of compounds with potential anti-inflammatory or antiviral properties .
Scientific Field: Fluorine Chemistry
Application Summary: 4,6-Dichloro-2-methyl-3-nitropyridine is used as a starting reagent in the preparation of fluorinated compounds, which have applications in pharmaceuticals and agrochemicals due to their high stability and biological activity.
Methods and Experimental Procedures: The compound undergoes fluorination reactions to introduce fluorine atoms or fluorinated groups, often requiring stringent control of reaction conditions to ensure selectivity and yield.
Results and Outcomes: The fluorinated products typically show enhanced pharmacokinetic properties or increased potency as agrochemicals, with quantitative data supporting these improvements .
Scientific Field: Spectroscopy
Application Summary: Due to its distinct spectroscopic features, 4,6-Dichloro-2-methyl-3-nitropyridine is used in spectroscopic studies to understand molecular interactions and structure.
Methods and Experimental Procedures: The compound is analyzed using techniques like NMR, IR, and mass spectrometry to elucidate its structure and the nature of its interactions with other molecules.
Results and Outcomes: Spectroscopic analysis provides detailed structural information, aiding in the understanding of the compound’s reactivity and properties .
Scientific Field: Nanotechnology
Application Summary: This compound can be used to modify the surface of nanoparticles to enhance their reactivity or to enable them to bind to specific biological targets.
Methods and Experimental Procedures: Surface modification procedures involve attaching the compound or its derivatives to nanoparticles through chemical reactions that are carefully controlled to maintain the nanoparticles’ stability and functionality.
Results and Outcomes: Modified nanoparticles show improved performance in applications such as drug delivery, with quantitative data demonstrating increased targeting efficiency and therapeutic effect .
Scientific Field: Environmental Chemistry
Application Summary: 4,6-Dichloro-2-methyl-3-nitropyridine is investigated for its potential use in environmental remediation, particularly in the degradation of pollutants.
Methods and Experimental Procedures: The compound may be used to synthesize catalysts or reactive species that can break down harmful environmental contaminants. Experiments typically involve assessing the degradation rate of pollutants in the presence of these synthesized materials.
Results and Outcomes: Studies often reveal a significant increase in the degradation rate of pollutants, with data showing the extent of reduction in contaminant levels over time .
Scientific Field: Biochemistry
Application Summary: In high-throughput screening, 4,6-Dichloro-2-methyl-3-nitropyridine derivatives are used as probes or reagents to discover new drug candidates.
Methods and Experimental Procedures: The compound is incorporated into libraries of molecules that are screened against biological targets to identify those with desirable interactions. The screening process involves automated assays that can test thousands of compounds rapidly.
Results and Outcomes: The screening results in the identification of hit compounds, with data including binding affinities and inhibition constants, which are crucial for drug development .
4,6-Dichloro-2-methyl-3-nitropyridine is a heterocyclic organic compound belonging to the pyridine family. Its molecular formula is C7H5Cl2N3O2, and it features a pyridine ring substituted with two chlorine atoms at the 4 and 6 positions, a methyl group at the 2 position, and a nitro group at the 3 position. This compound is characterized by its yellow crystalline appearance and has significant implications in various
The chemical reactivity of 4,6-dichloro-2-methyl-3-nitropyridine primarily involves electrophilic substitutions due to the presence of electron-withdrawing groups like the nitro and chloro substituents. Common reactions include:
Research indicates that compounds with a nitropyridine structure exhibit significant biological activities. Specifically, 4,6-dichloro-2-methyl-3-nitropyridine has been studied for its potential as:
Several synthesis methods for 4,6-dichloro-2-methyl-3-nitropyridine have been documented:
4,6-Dichloro-2-methyl-3-nitropyridine finds applications across various fields:
Interaction studies involving 4,6-dichloro-2-methyl-3-nitropyridine focus on its binding affinity with biological targets. For instance:
Several compounds share structural similarities with 4,6-dichloro-2-methyl-3-nitropyridine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methyl-3-nitropyridine | Methyl at position 2 and nitro at position 3 | Lacks chlorine substituents |
| 4-Chloro-6-methyl-3-nitropyridine | Chlorine at position 4 and methyl at position 6 | Different substitution pattern affects reactivity |
| 5-Chloro-3-nitropyridine | Chlorine at position 5 and nitro at position 3 | Distinct substitution leading to different properties |
| 2-Chloro-4,6-dimethylpyridine | Chlorine at position 2 and two methyl groups | Increased steric hindrance impacts reactivity |
The unique combination of two chlorine atoms and a nitro group in specific positions makes 4,6-dichloro-2-methyl-3-nitropyridine particularly reactive and biologically active compared to its analogs. This specificity contributes to its utility in pharmaceutical synthesis and agrochemical applications .
Early synthetic routes for 4,6-dichloro-2-methyl-3-nitropyridine relied on sequential functionalization of pyridine derivatives. A representative two-step process involves nitration followed by chlorination:
This method, while reliable, faces challenges in regioselectivity and waste generation. Modern adaptations integrate catalytic systems and streamlined steps to address these limitations [3] [4].
One-pot strategies aim to consolidate nitration and chlorination into a single reaction vessel, reducing purification steps and improving atom economy. A notable example employs bis(trichloromethyl) carbonate as a chlorinating agent in dimethylformamide (DMF) at 80–85°C for 6 hours, achieving 92.9% yield [4]. The reaction proceeds via in situ generation of chlorinated intermediates, minimizing byproducts. However, DMF’s toxicity limits its industrial appeal, prompting investigations into alternative solvents like ionic liquids [4].
Selective introduction of chlorine atoms at the 4- and 6-positions requires precise control. Catalytic systems enhance selectivity and reduce reagent excess:
Comparative studies highlight the role of substituents: electron-withdrawing groups (e.g., nitro) at the 3-position direct chlorination to the 4- and 6-positions via resonance effects [3].
Regioselective nitration at the 3-position is critical for subsequent chlorination. Key methods include:
The nitro group’s electron-withdrawing nature also facilitates subsequent chlorination by activating specific ring positions [3].
Recent work explores routes bypassing pyridine starting materials:
These pathways offer flexibility but require optimization for industrial adoption.
Efforts to improve sustainability focus on:
A comparative analysis of solvent systems is shown below:
| Solvent | Yield (%) | Reaction Time (h) | Environmental Impact |
|---|---|---|---|
| DMF | 92.9 | 6 | High |
| CPME | 88.2 | 7 | Low |
| Water | 75.4 | 9 | Minimal |
Industrial-scale synthesis prioritizes cost, safety, and yield:
The transition from batch to continuous processes has improved throughput by 30% in pilot studies [3].
The two chlorine atoms of 4,6-dichloro-2-methyl-3-nitropyridine occupy positions that are electronically activated by the strongly electron-withdrawing nitro group. Addition–elimination (SNAr) proceeds rapidly at C-4 and C-6, with reaction rate and regio-selectivity governed by the resonance-stabilised Meisenheimer anion and by inductive polarisation of the ring nitrogen [1].
| Entry | Nucleophile (1 equiv) | Base / Catalyst | Solvent (°C, h) | Major Product | Isolated Yield |
|---|---|---|---|---|---|
| 1 | Lithium hydride-activated 2-hydroxyethyl tert-butyl carbamate | LiH (1.1 equiv) | Toluene (90 °C, 4 h) | C-6 alkoxy substituted pyridine | 70% [2] |
| 2 | 5-Isopropyl-3-(2-trifluoromethoxyphenyl)-3H-1,2,3-triazol-4-yl-methanol | Pd(OAc)2/P(t-Bu)2BINAP, Cs2CO3 | Toluene (70 °C, overnight) | Biaryl ether (C-6 substitution) | 96% [2] |
| 3 | N-methyl-4-cyano-aniline | None (neat) | 120 °C, 4 h | 2-aminated product via C-2/Cl displacement of the 2,6-dichloro analogue | 37% [3] |
| 4 | Sodium methoxide | — | MeOH (60 °C, 2 h) | 4-methoxy substitution of mono-chloro analogue | >80% [1] |
Key mechanistic observations
Stepwise formation of σ-complexes has been confirmed by low-temperature NMR for 2,6-dichloro-3-nitropyridines; similar intermediates are calculated for the 4,6-isomer (ΔG‡ ≈ 14 kcal mol⁻¹ in DMSO) [1]. The two pathways compete:
$$
\mathrm{Nu^{-} + ArCl \xrightarrow[]{k1} \text{Meisenheimer} \xrightarrow[]{k2} ArNu + Cl^{-}}
$$
Computational mapping of charge distribution shows that C-4 bears −0.28 e while C-6 bears −0.23 e in the anionic σ-complex, accounting for faster chloride expulsion at C-4 [1].
The nitro group acts both as an electronic director and as a chemically versatile handle.
| Transformation | Typical Conditions | Representative Yield |
|---|---|---|
| Fe/HCl reduction to amine | Fe powder, conc. HCl, EtOH/H₂O, 20 °C, 60 min | 99% [2] |
| Pd-catalysed denitrative Suzuki | Pd(OAc)2, BrettPhos, CsF, 110 °C | 78% [5] |
| VNS benzylation | PhCH2Cl₂/KHMDS, DMF, −40 °C → 25 °C | 61% [6] |
| TCRT to nitropyridine | Dinitropyridone, ketone, NH4OAc, 120 °C | 91% [8] |
The benzylic‐like 2-methyl substituent can be transformed without disturbing the chlorine or nitro handles.
| Method | Reagent / Catalyst | Product Type | Yield / Selectivity |
|---|---|---|---|
| Benzylic oxidation | KMnO₄, t-BuOH/H₂O | 2-carboxylic acid | 82% (two-step) |
| Radical difluoromethylation | CF₂H radical from Hu’s reagent, photoredox, oxazino intermediate | meta- or para-CF₂H pyridines | site-switchable 62–78% [10] |
| C-H alkylation (C-4 directed) | “Pocket-type” urea activator + alkyl lithium, 25 °C | C-4 alkylated products retaining 2-methyl | 55–90% [11] |
| Directed metalation | NaTMP, trapping with electrophiles, −78 °C | C-4 functionalised (e.g., formyl, iodide) | 70–88% [12] |
These routes allow installation of polar handles (acid, CF₂H) or further coupling sites (I, CHO) while conserving the chloro-nitro motif needed for subsequent diversifications.
Beyond peripheral substitution, the scaffold itself can be edited to new heterocycles.